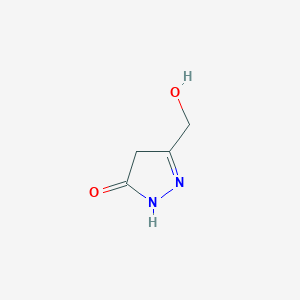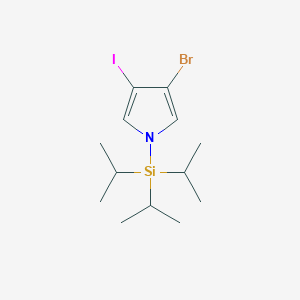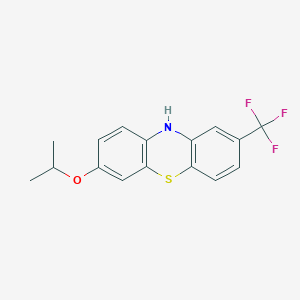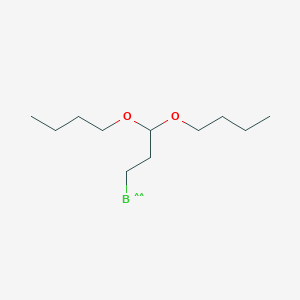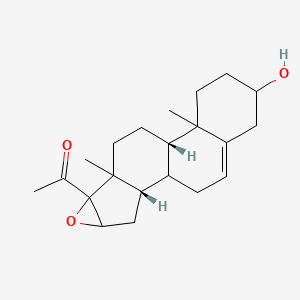
16,17-Epoxypregnenolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,17-Epoxypregnenolone, also known as 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one, is a steroidal compound with the molecular formula C21H30O3. It is a derivative of pregnenolone, featuring an epoxy group attached to the 16α and 17α positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 16,17-Epoxypregnenolone can be synthesized through multiple routes. One common method involves the oxidation, hydrolysis, elimination, and epoxidation of diosgenin . Another approach is the regioselective synthesis from 16-dehydropregnenolone acetate, which involves hydrazine reduction followed by Oppenauer oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as column chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 16,17-Epoxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one.
Reduction: Hydrazine reduction to form intermediates for further synthesis.
Substitution: Reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid is commonly used for epoxidation.
Reduction: Hydrazine in the presence of a strong base.
Substitution: Various organic reagents depending on the desired product.
Major Products:
20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one: Formed through oxidation.
E-guggulsterone: Synthesized via hydrazine reduction and Oppenauer oxidation.
Applications De Recherche Scientifique
16,17-Epoxypregnenolone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of steroid hormones and other bioactive compounds.
Biology: Studied for its role in the biotransformation of cholesterol and other steroids by microorganisms.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 16,17-Epoxypregnenolone involves its interaction with various molecular targets and pathways:
Inhibition of JNK Phosphorylation: 16α,17α-Epoxypregnenolone-20-oxime, a derivative, inhibits JNK phosphorylation, reducing nitric oxide production and iNOS expression in microglial cells.
Biotransformation: The compound is metabolized by microorganisms to produce active intermediates, such as 7-hydroxy cholesterol and 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one.
Comparaison Avec Des Composés Similaires
16,17-Epoxypregnenolone can be compared with other similar compounds, such as:
Pregnenolone: A precursor to this compound, lacking the epoxy group.
Guggulsterone: A plant sterol synthesized from this compound, known for its anti-inflammatory and anticancer properties.
Cholesterol: Another steroid that undergoes biotransformation to produce similar intermediates.
Uniqueness: this compound is unique due to its epoxy group, which imparts distinct chemical properties and reactivity compared to other steroids. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Propriétés
Formule moléculaire |
C21H30O3 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-[(2S,10S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16-,17-,18?,19?,20?,21?/m0/s1 |
Clé InChI |
UQVIXFCYKBWZPJ-LTLGRAAISA-N |
SMILES isomérique |
CC(=O)C12C(O1)C[C@@H]3C2(CC[C@H]4C3CC=C5C4(CCC(C5)O)C)C |
SMILES canonique |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


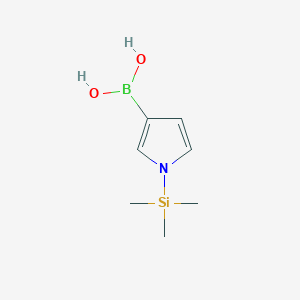
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
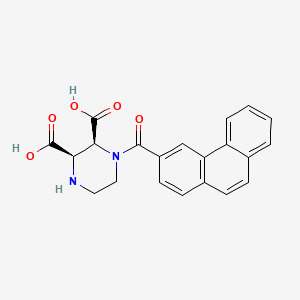
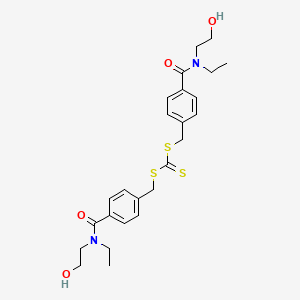
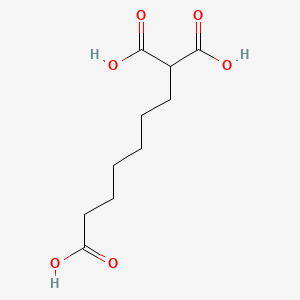
![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
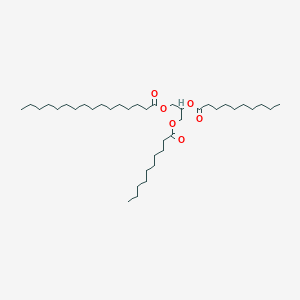
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
